molecular formula C21H27N3O2 B13000969 tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13000969
M. Wt: 353.5 g/mol
InChI Key: WCMGHPHFLNPBSO-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is unique due to its combination of a dihydroisoquinoline moiety with a pyridine ring and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C21H27N3O2/c1-15-11-19(24-10-9-16-7-5-6-8-17(16)14-24)22-12-18(15)13-23-20(25)26-21(2,3)4/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,23,25)

InChI Key

WCMGHPHFLNPBSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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